molecular formula C9H7BrO2 B1374348 7-Bromochroman-3-one CAS No. 944904-11-4

7-Bromochroman-3-one

Cat. No.: B1374348
CAS No.: 944904-11-4
M. Wt: 227.05 g/mol
InChI Key: HYTUXLBZBRFDRR-UHFFFAOYSA-N
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Description

7-Bromochroman-3-one, also known as 7-bromo-2H-chromen-2-one, is a heterocyclic organic compound belonging to the class of flavonoids. It is characterized by a bromine atom attached to the seventh position of the chromanone ring. This compound is widely used in various fields of research and industry due to its unique physical and chemical properties.

Mechanism of Action

Target of Action

7-Bromochroman-3-one is a heterocyclic organic compound that belongs to the class of flavonoids

Biochemical Pathways

These include pathways involved in inflammation, cancer, and metabolic disorders . The downstream effects of these interactions can vary widely, depending on the specific target and the context in which the interaction occurs.

Result of Action

. These activities can result in a wide range of molecular and cellular effects, depending on the specific target and the context in which the interaction occurs.

Biochemical Analysis

Biochemical Properties

7-Bromochroman-3-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, this compound has been found to inhibit certain kinases, which are enzymes that play a role in cell signaling pathways. This inhibition can lead to alterations in cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for the cellular antioxidant response. This activation leads to an increase in the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, this compound has been shown to affect mitochondrial function, leading to changes in cellular energy metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors and enzymes, altering their activity. For example, the compound can inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which plays a role in cell growth and survival pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cell types. Additionally, this compound can modulate gene expression by interacting with DNA-binding proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its antioxidant properties. In vitro studies have demonstrated that prolonged exposure to this compound can lead to persistent activation of antioxidant pathways, while in vivo studies have indicated potential long-term benefits in reducing oxidative damage in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as the ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound can also bind to specific proteins, aiding its distribution to different cellular compartments. These interactions can influence the localization and accumulation of this compound within cells, affecting its overall activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism. Additionally, this compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches its intended site of action within the cell, enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromochroman-3-one typically involves the bromination of chroman-3-one. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the chromanone ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the seventh position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is typically conducted in a solvent such as acetic acid or dichloromethane, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Bromochroman-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 7-bromochromone.

    Reduction: Reduction of this compound can yield 7-bromochroman-3-ol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 7-Bromochromone

    Reduction: 7-Bromochroman-3-ol

    Substitution: Various substituted chromanones depending on the nucleophile used.

Scientific Research Applications

7-Bromochroman-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    Chroman-4-one: Lacks the bromine atom and exhibits different biological activities.

    7-Methoxychroman-3-one: Contains a methoxy group instead of a bromine atom, leading to variations in chemical reactivity and biological effects.

    7-Chlorochroman-3-one: Similar structure but with a chlorine atom, resulting in different physical and chemical properties.

Uniqueness: 7-Bromochroman-3-one is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-bromo-4H-chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTUXLBZBRFDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737485
Record name 7-Bromo-2H-1-benzopyran-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944904-11-4
Record name 7-Bromo-2H-1-benzopyran-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-3,4-dihydro-2H-1-benzopyran-3-one
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